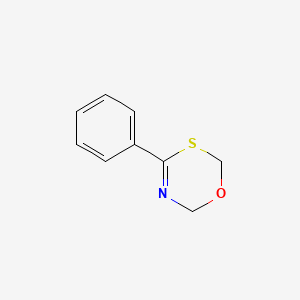

4-Phenyl-6H-1,3,5-oxathiazine

Description

Structure

3D Structure

Properties

CAS No. |

58955-84-3 |

|---|---|

Molecular Formula |

C9H9NOS |

Molecular Weight |

179.24 g/mol |

IUPAC Name |

4-phenyl-6H-1,3,5-oxathiazine |

InChI |

InChI=1S/C9H9NOS/c1-2-4-8(5-3-1)9-10-6-11-7-12-9/h1-5H,6-7H2 |

InChI Key |

MRTPGSSIOAIVED-UHFFFAOYSA-N |

Canonical SMILES |

C1N=C(SCO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies for 4 Phenyl 6h 1,3,5 Oxathiazine and Analogous 1,3,5 Oxathiazine Derivatives

Classical Approaches to 1,3,5-Oxathiazine Ring Construction

Traditional methods for building the 1,3,5-oxathiazine heterocycle have historically relied on cyclization and condensation strategies. These methods typically involve the stepwise formation of the ring from precursors already containing the required sulfur, nitrogen, and oxygen atoms or their equivalents.

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including 1,3,5-oxathiazines. These methods involve the intramolecular reaction of a linear precursor containing the necessary heteroatoms to form the stable six-membered ring. The synthesis of compounds like 4-(4-chlorophenyl)-6H-1,3,5-oxathiazine often involves multistep processes where the final key step is the ring-closing cyclization. ontosight.ai

One established method involves the base-induced cyclization of S-(halomethyl)sulfoximine intermediates. thieme-connect.com For instance, S-(iodomethyl)sulfoximines can be cyclized using a desilylating agent like tetrabutylammonium (B224687) fluoride (B91410) to yield oxathiazine S-oxides. thieme-connect.com Another classical approach involves the cyclodehydration of N,N'-bis(hydroxymethyl)ureas or their thio-analogs. researchgate.net The thermal cycloreversion of 6H-1,3,5-oxathiazine S-oxides has also been reported as a pathway, leading to other heterocyclic systems like 1,2,4-thiadiazoles. nih.gov

The table below summarizes various classical cyclization strategies.

| Precursor Type | Reagents/Conditions | Product Type |

| S-(Iodomethyl)sulfoximines | Tetrabutylammonium fluoride | Oxathiazine S-oxides thieme-connect.com |

| N,N'-Bis(hydroxymethyl)ureas/thioureas | Dehydration | 1,3,5-Oxadiazines/Thiadiazines researchgate.net |

| α,N-Alkyl- or arylsulfonamide dianions | Gaseous formaldehyde | Tetrahydro-1,4,3-oxathiazine 4,4-dioxides clockss.org |

| N-Acyl-β-aminoketones | Lawesson's Reagent | 1,3,5-Oxathiazines (Proposed) |

Condensation reactions provide another classical route to the oxathiazine core, often by combining two or three smaller molecules. These reactions are characterized by the formation of the heterocyclic ring with the elimination of a small molecule, such as water. For example, N-substituted 4,5-dihydro-1,3,5-oxathiazines have been prepared from toluidines, anisidines, and xylidine, where the mobility of hydrogen atoms on the amine dictates the formation of either four-membered thiazetidines or six-membered thiadiazines and oxathiazines. researchgate.net

A well-known example of this type of reaction is the Mannich reaction, where aminomethylation or thiomethylation of hydrogen sulfide (B99878) can lead to dithiazines and related heterocycles. researchgate.net Another relevant example is the reaction of trifluoromethanesulfonamide (B151150) with paraformaldehyde in an acidic medium, which yields a variety of cyclic condensation products, including dihydro-1,3,5-dioxazines and tetrahydro-1,3,5-oxadiazines, demonstrating the principle of forming six-membered rings with multiple heteroatoms through condensation. researchgate.net

The following table outlines representative condensation approaches.

| Reactants | Reaction Type | Product |

| Amines (e.g., p-toluidine, p-anisidine), Formaldehyde, H₂S | Mannich-type Condensation | N-Substituted 4,5-dihydro-1,3,5-oxathiazines researchgate.net |

| Trifluoromethanesulfonamide, Paraformaldehyde | Acid-mediated Condensation | Dihydro-1,3,5-dioxazines, Tetrahydro-1,3,5-oxadiazines researchgate.net |

Modern and Innovative Methodologies for Oxathiazine Synthesis

Contemporary organic synthesis has seen a shift towards more efficient and innovative strategies. For 1,3,5-oxathiazine synthesis, this includes the development of multicomponent reactions, the use of transition-metal catalysis, and the application of elegant cycloaddition reactions. These methods often provide advantages in terms of atom economy, reduced reaction times, and the ability to generate molecular complexity in a single step. journalspub.com

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure, are a highly efficient tool for constructing complex heterocyclic scaffolds. journalspub.com A notable example is the green synthesis of novel spiro[indene-2,2'- nih.govfu-berlin.dersc.orgoxathiazine]-1,3-diones. journalspub.comrsc.org This one-pot, three-component condensation utilizes ninhydrin, an isothiocyanate, and tetramethyl guanidine (B92328) in water at room temperature, affording the spiro-oxathiazine product through simple filtration. rsc.orgsemanticscholar.org

Another MCR approach yields 2-amino-4H-1,3-oxazines or their 1,3-thiazine analogs from the one-pot condensation of an alkyne, urea (B33335) or thiourea (B124793), and an aldehyde. acs.org These MCRs highlight a modern, environmentally conscious approach to synthesizing complex molecules with the oxathiazine core. journalspub.com

The table below details examples of MCRs used to generate oxathiazine and related structures.

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Type |

| Ninhydrin | Isothiocyanate | Tetramethyl guanidine | Water | Spiro[indene-2,2'- nih.govfu-berlin.dersc.orgoxathiazine]-1,3-diones journalspub.comrsc.orgsemanticscholar.org |

| Alkyne | Urea/Thiourea | Aldehyde | Not specified | 2-Amino-4H-1,3-oxazines/thiazines acs.org |

The use of transition metals as catalysts has revolutionized many areas of synthetic chemistry, including the formation of heterocyclic rings. mdpi.com While specific examples for 4-phenyl-6H-1,3,5-oxathiazine are not abundant, related structures have been synthesized using these methods. For instance, a palladium-catalyzed [3+2] cycloaddition of vinylcyclopropanes with cyclic 1-azadienes, such as (E)-4-styrylbenzo[e] ontosight.ainih.govfu-berlin.deoxathiazine 2,2-dioxides, has been developed. nih.gov This demonstrates the utility of palladium catalysis in reactions involving oxathiazine-like scaffolds. nih.gov Furthermore, photocatalysis using a combination of a semiconductor (WSe2) and a redox catalyst (ferrocene) has been employed for the cyclization reaction to synthesize benzo[e]imidazo[1,5-c] ontosight.ainih.govfu-berlin.deoxathiazine 5,5-dioxide derivatives. rhhz.net

In parallel, metal-free synthetic protocols have gained traction as a sustainable alternative. A novel metal-free strategy to access medicinally important 1,3-oxazinen-4-ones has been reported, offering an alternative to traditional hetero-Diels-Alder or cobalt-catalyzed cycloadditions. nih.gov This approach allows for rapid synthesis at ambient temperature and pressure with a broad substrate scope. nih.gov

| Protocol Type | Catalyst/Reagent | Reactants | Product |

| Metal-Catalyzed | Pd₂(dba)₃·CHCl₃ / Xantphos | Vinylcyclopropane, (E)-4-styrylbenzo[e] ontosight.ainih.govfu-berlin.deoxathiazine 2,2-dioxide | Cyclopentane derivative nih.gov |

| Photocatalyzed | WSe₂ / Ferrocene | Not specified | Benzo[e]imidazo[1,5-c] ontosight.ainih.govfu-berlin.deoxathiazine 5,5-dioxide rhhz.net |

| Metal-Free | Not specified | Not specified | 1,3-Oxazinen-4-ones nih.gov |

Cycloaddition reactions, particularly the hetero-Diels-Alder or [4+2] cycloaddition, represent a powerful and highly selective method for constructing six-membered heterocyclic rings like oxathiazines. nih.govfu-berlin.deresearchgate.net A well-studied example is the reaction between α-nitrosoalkenes (acting as the heterodiene) and thioketones (acting as the dienophile). d-nb.infoscispace.com

Specifically, the [4+2] cycloaddition of α-nitrosoalkenes with thiochalcones (which are 1,3-diaryl-prop-2-ene-1-thiones) occurs with high periselectivity and regioselectivity. nih.govfu-berlin.de The reaction proceeds selectively at the thioketone (C=S) moiety of the thiochalcone to provide styryl-substituted 4H-1,5,2-oxathiazines in moderate to good yields. nih.govd-nb.info For example, the reaction between 1,3-diphenylprop-2-ene-1-thione and in situ generated 1-nitroso-1-phenylethylene yields the corresponding 4-styryl-substituted 4H-1,5,2-oxathiazine. nih.govscispace.com The α-nitrosoalkenes are typically generated in situ from α-chlorooximes to minimize their oligomerization. d-nb.info This highly selective process has been identified as a prototype of a periselective hetero-Diels-Alder reaction, with DFT calculations confirming it to be a kinetically controlled process. nih.govscispace.com

The table below summarizes findings from a study on the [4+2] cycloaddition of in situ generated 1-nitroso-1-phenylethene with various thiochalcones. d-nb.info

| Thiochalcone (Ar¹ in Ar¹-CH=CH-C(=S)-Ar²) | Product (4H-1,5,2-Oxathiazine) | Yield (%) |

| 1,3-Diphenylprop-2-ene-1-thione | (E)-3,6-Diphenyl-6-styryl-4H-1,5,2-oxathiazine | 55 |

| 3-Phenyl-1-(p-tolyl)prop-2-ene-1-thione | (E)-3-Phenyl-6-styryl-6-(p-tolyl)-4H-1,5,2-oxathiazine | 48 |

| 1-(4-Chlorophenyl)-3-phenylprop-2-ene-1-thione | (E)-6-(4-Chlorophenyl)-3-phenyl-6-styryl-4H-1,5,2-oxathiazine | 40 |

| 1-(Biphenyl-4-yl)-3-phenylprop-2-ene-1-thione | (E)-6-(Biphenyl-4-yl)-3-phenyl-6-styryl-4H-1,5,2-oxathiazine | 51 |

| 1-Ferrocenyl-3-phenylprop-2-ene-1-thione | (E)-6-Ferrocenyl-3-phenyl-6-styryl-4H-1,5,2-oxathiazine | 45 |

Synthesis of Substituted this compound Derivatives

The introduction of substituents onto the this compound core allows for the fine-tuning of its chemical and physical properties. Various synthetic strategies have been developed to achieve this, targeting different positions on the heterocyclic ring and the phenyl group.

Strategies for Introducing Phenyl Substituents at C-4

The presence of a phenyl group at the C-4 position is a defining feature of this class of compounds. Strategies for introducing substituted phenyl rings at this position often involve the use of appropriately functionalized starting materials. For instance, the reaction of Vilsmeier reagents with certain amino-carbonitriles can lead to the formation of tetracyclic systems where a substituted phenyl group is incorporated at the 2-position of a pyrimidine (B1678525) ring fused to another heterocyclic system. wiley.com While not a direct synthesis of a simple this compound, this illustrates a method for incorporating a phenyl group in a fused heterocyclic system.

Another approach involves the cyclization of 2-aminonaphthalenesulfonic acid with various carboxylic acids under acidic conditions to yield naphth-1,2,5-oxathiazine derivatives. researchgate.net This method allows for the introduction of different substituents on the phenyl ring of the resulting fused system. For example, using p-aminobenzoic acid results in a 3-(p-aminophenyl)-naphtho-[1,2,-c]-1,2,5-oxathiazine-1,1-dioxide. researchgate.net

Hetero-Diels-Alder reactions represent a powerful tool for the synthesis of 4H-1,5,2-oxathiazines. In this approach, in situ generated α-nitrosoalkenes react with thioketones in a regioselective manner to yield the desired heterocyclic ring. uzh.ch By using thioketones bearing different substituents, a variety of substituted 4H-1,5,2-oxathiazines can be prepared. uzh.ch

The following table summarizes some examples of substituted 1,3,5-oxathiazine derivatives and the synthetic methods employed.

| Compound Name | Synthetic Method | Reference |

| 4-Chloro-2-phenyl-5,6-dihydro unibo.itbenzofuro[3′,2′:2,3]oxepino[4,5-d]pyrimidine | Reaction of Vilsmeier reagent with 5-amino-2,3-dihydro unibo.itbenzofuro[3,2-b]oxepin-4-carbonitrile | wiley.com |

| 3-(p-Aminophenyl)-naphtho-[1,2,-c]-1,2,5-oxathiazine-1,1-dioxide | Cyclization of 2-aminonaphthalenesulfonic acid with p-aminobenzoic acid | researchgate.net |

| 4H-1,5,2-Oxathiazines | Hetero-Diels-Alder reaction of α-nitrosoalkenes with thioketones | uzh.ch |

Stereoselective Synthesis of Chiral Oxathiazine Scaffolds

The development of stereoselective methods for the synthesis of chiral 1,3,5-oxathiazine scaffolds is of significant interest, particularly for applications in asymmetric synthesis. An efficient diastereoselective route has been developed for the preparation of chiral oxathiazine 2-oxide scaffolds. unibo.itresearchgate.net This method utilizes tert-butanesulfinamide (tBSA) as both a source of chirality and a precursor to the nitrogen electron-withdrawing group on the scaffold. unibo.it The methodology allows for the introduction of various substituents onto the chiral scaffold through standard synthetic transformations. unibo.it

The key step involves the stereoselective formation of a new stereogenic center, which can be induced by the oxidation of a tert-butylsulfinyl group to a tert-butylsulfonyl group. unibo.it The process has been shown to be effective for the synthesis of enantiomerically enriched sulfinamides. unibo.it

Another approach to stereoselective synthesis involves the halofunctionalization of unsaturated sulfamate (B1201201) ester derivatives. univpm.it The outcome of this reaction depends on both the halogen source and the catalyst used. For example, reaction with NBS in the presence of a specific ligand and Sc(OTf)3 can lead to a diastereomeric mixture of unibo.ittandfonline.comresearchgate.netoxathiazine 2,2-dioxides, with the syn-bromoderivatives being the major products in good yield and high enantioselectivity. univpm.itpreprints.org

The table below presents examples of chiral oxathiazine derivatives and the corresponding stereoselective synthetic approaches.

| Product | Starting Material | Reagents and Conditions | Key Feature | Reference |

| Chiral oxathiazine 2-oxide scaffolds | tert-Butanesulfinamide (tBSA) | Standard synthetic transformations, oxidation of tert-butylsulfinyl group | Diastereoselective synthesis, use of tBSA as chiral auxiliary | unibo.itresearchgate.net |

| syn- unibo.ittandfonline.comresearchgate.netOxathiazine 2,2-dioxides | Unsaturated sulfamate ester derivatives | NBS, Sc(OTf)3, ligand | Diastereoselective bromocyclization | univpm.itpreprints.org |

| trans-4,5-Dihydrooxazole | Enantiomerically pure trichloroacetimidate (B1259523) with a 1,4-dioxane (B91453) moiety | Iodocyclization | Chirality transfer from preexisting allylic chiral center | univpm.itpreprints.org |

Formation of Fused and Spirocyclic Oxathiazine Systems

The synthesis of fused and spirocyclic 1,3,5-oxathiazine systems introduces greater structural complexity and three-dimensionality. Fused systems involve the sharing of a bond between the oxathiazine ring and another ring, while spirocyclic systems have two rings connected by a single common atom. iupac.org

Fused Systems:

Fused 1,3,5-oxathiazine derivatives can be prepared through various cyclization strategies. For example, the reaction of N,N-dialkyl-N'-chlorosulfonyl chloroformamidines with N-unsubstituted pyrazol-3-ones can lead to the formation of pyrazolo[3,2-b] unibo.itresearchgate.netunivpm.itresearchgate.netoxathiadiazine derivatives as the major products. semanticscholar.org This reaction proceeds via the oxygen atom of the pyrazolone (B3327878) bonding with the amidine carbon and the N2 atom reacting with the sulfamoyl chloride moiety. semanticscholar.org

Another example is the synthesis of pyrazolo[3,4-e] unibo.itresearchgate.nettandfonline.comdithiazine-3-carbonitriles, which can be accompanied by the formation of 1,2,3,5-trithiazepines. acs.org These reactions highlight the potential for forming various fused heterocyclic systems depending on the reaction conditions and starting materials.

Spirocyclic Systems:

Spirocyclic 1,3,5-oxathiazines are a class of compounds with a unique three-dimensional structure. tandfonline.com One approach to their synthesis involves the reaction of α-nitrosoalkenes with cycloaliphatic thioketones. uzh.ch For example, the reaction with 3-thioxo-2,2,4,4-tetramethylcyclobutanone can lead to the formation of mono-spiro-cycloadducts. uzh.ch

A general and practical approach for the synthesis of oxa-spirocycles involves iodocyclization. nih.gov This method has been used to prepare over 150 oxa-spirocyclic compounds, demonstrating its broad applicability. nih.gov The incorporation of an oxygen atom into the spirocyclic unit has been shown to improve physicochemical properties such as water solubility. nih.gov

The following table provides examples of fused and spirocyclic oxathiazine systems and their synthetic routes.

| System Type | Specific Example | Synthetic Approach | Reference |

| Fused | Pyrazolo[3,2-b] unibo.itresearchgate.netunivpm.itresearchgate.netoxathiadiazine | Reaction of N,N-dialkyl-N'-chlorosulfonyl chloroformamidines with N-unsubstituted pyrazol-3-ones | semanticscholar.org |

| Fused | Naphth-1,2,5-oxathiazine derivatives | Cyclization of 2-aminonaphthalenesulfonic acid with carboxylic acids | researchgate.net |

| Spirocyclic | Mono-spiro-4H-1,5,2-oxathiazine | Reaction of α-nitrosoalkenes with cycloaliphatic thioketones | uzh.ch |

| Spirocyclic | Oxa-spirocycles | Iodocyclization of alkenyl alcohols | nih.gov |

| Spirocyclic | Spiro[indene-2,2'- unibo.itunivpm.itresearchgate.netoxathiazine]-1,3-diones | Not detailed in provided context | tandfonline.com |

Mechanistic Pathways and Reaction Kinetics in 1,3,5 Oxathiazine Synthesis

Elucidation of Reaction Intermediates and Transition States

The elucidation of transient species such as reaction intermediates and transition states is crucial for understanding and optimizing a synthetic pathway. For heterocyclic ring formation, these studies often rely on a combination of spectroscopic analysis and computational chemistry.

Reaction Intermediates: In the synthesis of related heterocycles like 1,3,5-oxadiazines, the formation of an intermediate carbodiimide (B86325) has been proposed, which subsequently undergoes a [4+2] cycloaddition to form the final ring structure. biointerfaceresearch.com For 1,3,5-triazine (B166579) synthesis, dihydrotriazine salts have been identified as key intermediates that are subsequently aromatized. nih.gov By analogy, the synthesis of a 1,3,5-oxathiazine could plausibly proceed through acyclic or partially cyclized intermediates. For instance, a reaction between a thioamide, an aldehyde, and a source of the O-C-N segment might initially form a reactive N-acylimine or a thio-hemiaminal species before the final ring closure. However, without experimental or computational evidence specific to 1,3,5-oxathiazine synthesis, the exact nature of these intermediates remains speculative.

Transition States: Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for mapping the energy landscape of a reaction, including the high-energy transition states that govern reaction rates. DFT calculations have been employed to study the formation of benzoxazoles and benzothiazoles from thiourea (B124793) precursors, helping to rationalize the formation of different products. researchgate.net Similar computational analyses for 1,3,5-oxathiazine synthesis would be invaluable for confirming proposed mechanisms, determining whether the reaction is concerted or stepwise, and identifying the rate-determining step. Such studies for the 1,3,5-oxathiazine system are not yet present in the available literature.

Role of Catalysis in Directing Reaction Selectivity and Efficiency

Catalysis is fundamental to modern organic synthesis, offering pathways to increased reaction rates, higher yields, and improved selectivity under milder conditions. While specific catalytic systems for 4-Phenyl-6H-1,3,5-oxathiazine are not described, the synthesis of related oxazine (B8389632) and triazine derivatives provides insight into potentially applicable catalytic strategies.

Lewis and Brønsted Acid Catalysis: The synthesis of 1,3-oxazine derivatives frequently employs acid catalysts. nih.gov For example, cobalt-based phosphate (B84403) catalysts have been used for the synthesis of 1,3-oxazinone derivatives through an electrophilic substitution mechanism. researchgate.net Similarly, magnetic solid acid nanocatalysts have been developed for the green synthesis of other 1,3-oxazine compounds. nih.gov These catalysts function by activating carbonyl groups or imines towards nucleophilic attack, a principle that could be readily applied to facilitate the cyclization step in 1,3,5-oxathiazine formation.

Base Catalysis: In other heterocyclic syntheses, bases are used to deprotonate reactants, increasing their nucleophilicity. For instance, 4-(dimethylamino)pyridine (DMAP) has been used to catalyze the cycloaddition reactions that form 1,3,4-oxadiazines. mdpi.com A summary of catalysts used for analogous heterocyclic systems is presented in Table 1.

| Heterocyclic System | Catalyst Type | Example Catalyst | Reference |

|---|---|---|---|

| 1,3-Oxazinones | Lewis Acid | Cobalt Phosphate | researchgate.net |

| 1,3-Oxazines | Solid Acid | M-FER/TEPA/SO3H | nih.gov |

| 1,3,4-Oxadiazines | Organocatalyst (Base) | DMAP | mdpi.com |

| 1,3,5-Triazines | Transition Metal | Cu(OAc)2 | rsc.org |

| 1,3,5-Triazines | Lewis Acid | Yttrium Salts | chim.it |

The choice of catalyst can profoundly influence reaction selectivity, favoring the formation of the desired 1,3,5-oxathiazine isomer over other potential products, and enhancing the efficiency by allowing the reaction to proceed under more favorable energetic conditions.

Kinetic Studies of Oxathiazine Ring-Forming Reactions

Kinetic analysis provides quantitative data on reaction rates, reaction order, and activation energies, which are essential for process optimization and for substantiating proposed reaction mechanisms. A thorough literature search reveals a lack of specific kinetic studies on the ring-forming reactions for 1,3,5-oxathiazines.

For related systems, kinetic analyses have been performed, though often in the context of biological activity rather than synthesis. For example, a study on thieno nih.govnih.govoxazin-4-ones involved a detailed kinetic analysis of their inhibitory effect on enzymes, determining inhibition constants (Ki) and mechanisms of action. nih.gov While methodologically different from studying a synthetic reaction, these approaches highlight the techniques that could be applied.

A kinetic study of a 1,3,5-oxathiazine synthesis would typically involve:

Monitoring Reactant/Product Concentration: Using techniques like HPLC, GC, or NMR spectroscopy to measure the change in concentration of reactants and products over time.

Determining Rate Law: Systematically varying the initial concentrations of reactants and any catalyst to determine the order of the reaction with respect to each component.

Calculating Activation Energy (Ea): Performing the reaction at different temperatures to determine the rate constants and subsequently using the Arrhenius equation to calculate the activation energy.

This data would be instrumental in understanding the factors that control the speed of the ring-forming reaction and would provide a deeper, quantitative understanding of the mechanism.

Reactivity and Synthetic Transformations of the 4 Phenyl 6h 1,3,5 Oxathiazine Core

Ring-Opening and Ring-Closure Reactions

The stability of the 6H-1,3,5-oxathiazine ring is moderate, making it susceptible to both ring-opening and ring-closure reactions under specific conditions. These transformations are crucial for the synthetic utility of this heterocyclic system, allowing for its conversion into other valuable chemical entities.

One of the notable ring-opening reactions of 4-substituted 6H-1,3,5-oxathiazines is thermolysis. tandfonline.com Heating these compounds can lead to the cleavage of the heterocyclic ring. For instance, the thermolysis of 4-substituted and 2,4-disubstituted 6H-1,3,5-oxathiazines has been reported to yield intermediates that can subsequently dimerize to form 3,4-dihydro-2H-1,3,5-thiadiazines. tandfonline.com A similar thermal cycloreversion has been observed for 6H-1,3,5-oxathiazine S-oxides, which can lead to the formation of 1,2,4-thiadiazoles through the ring closure of the resulting intermediates. nih.gov

Conversely, the 6H-1,3,5-oxathiazine ring system can be constructed through cyclization reactions. The synthesis of derivatives like 2-methyl-4-phenyl-6H-1,3,5-oxathiazine can involve the reaction of precursors such as thioacetamide (B46855) with other organic compounds under specific conditions. ontosight.ai

The imine moiety within the 6H-oxathiazine ring can participate in cycloaddition reactions, which can be considered a form of ring transformation. For example, 6H-oxathiazines with an imine function can undergo a [2+2] cycloaddition with phenoxyacetylchloride in the presence of a base like triethylamine (B128534) to produce β-lactam derivatives. researchgate.net

| Reaction Type | Reagents and Conditions | Product(s) | Reference(s) |

| Thermal Ring Opening | Heat | Intermediates for 3,4-dihydro-2H-1,3,5-thiadiazines | tandfonline.com |

| Thermal Cycloreversion (S-oxide) | Heat | Intermediates for 1,2,4-thiadiazoles | nih.gov |

| [2+2] Cycloaddition | Phenoxyacetylchloride, Et3N | β-Lactam derivatives | researchgate.net |

Functional Group Interconversions on the Oxathiazine Scaffold

The 4-phenyl-6H-1,3,5-oxathiazine core possesses several sites where functional group interconversions can occur. These transformations are key to modifying the properties and reactivity of the parent molecule.

A significant functional group interconversion involves the sulfur atom. The synthesis of novel 6H-1,3,5-oxathiazine S,S-dioxides has been reported, indicating that the sulfur atom in the ring can be oxidized. wiley.com This transformation from a sulfide (B99878) to a sulfone significantly alters the electronic properties of the heterocyclic ring, potentially influencing its stability and reactivity in subsequent reactions.

| Transformation | Reagents and Conditions | Modified Functional Group | Reference(s) |

| Oxidation of Sulfur | Oxidizing agents | Sulfide to Sulfone (S,S-Dioxide) | wiley.com |

Electrophilic and Nucleophilic Substitution Reactions

The electronic nature of the this compound ring, with its mix of heteroatoms and a phenyl substituent, suggests the possibility of both electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution: The phenyl group attached to the oxathiazine ring is a prime site for electrophilic aromatic substitution. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation could potentially occur on the phenyl ring. The position of substitution (ortho, meta, or para) would be influenced by the electronic effect of the oxathiazine ring as a substituent.

Nucleophilic Substitution: The C=N double bond within the oxathiazine ring presents a potential site for nucleophilic attack. Strong nucleophiles could add to the carbon of the imine, leading to ring-opened products or, under certain conditions, substitution at the 4-position. The reactivity of the imine bond is a known feature in related heterocyclic systems. nih.gov

| Reaction Type | Potential Reagents | Site of Reaction |

| Electrophilic Aromatic Substitution | HNO3/H2SO4, Br2/FeBr3, SO3/H2SO4, RCOCl/AlCl3 | Phenyl ring |

| Nucleophilic Addition/Substitution | Grignard reagents, Organolithium compounds | C4-position (imine carbon) |

Regioselective and Stereoselective Modifications

Controlling the regioselectivity and stereoselectivity of reactions is a cornerstone of modern synthetic chemistry. In the context of this compound, these aspects are particularly relevant in cycloaddition reactions and modifications of chiral derivatives.

The [2+2] cycloaddition reaction of 6H-oxathiazines with phenoxyacetylchloride to form β-lactams has been shown to be stereoselective. researchgate.net X-ray crystallographic analysis of the products revealed a cis configuration for the substituents at the newly formed stereocenters, indicating a controlled facial selectivity during the cycloaddition. researchgate.net

Furthermore, in related hetero-Diels-Alder reactions leading to oxathiazine-like structures, perfect regioselectivity has been observed. uzh.chresearchgate.net This suggests that cycloaddition reactions involving the 1,3,5-oxathiazine core or its precursors are likely to proceed in a highly controlled manner, favoring the formation of a single regioisomer.

| Reaction | Selectivity | Outcome | Reference(s) |

| [2+2] Cycloaddition | Stereoselective | cis configuration of substituents | researchgate.net |

| Hetero-Diels-Alder | Regioselective | Formation of a single regioisomer | uzh.chresearchgate.net |

Derivatization for Scaffold Diversity

The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of other heterocyclic compounds. This can be achieved through modifications of the existing ring or by using it as a template for building more complex structures.

Derivatization can be achieved by introducing various substituents onto the phenyl ring through electrophilic substitution reactions as previously mentioned. Additionally, modifications at other positions of the oxathiazine ring can lead to a wide array of analogs. For example, the synthesis of 2-methyl-4-phenyl-6H-1,3,5-oxathiazine and 4-(4-chlorophenyl)-6H-1,3,5-oxathiazine demonstrates that the substituents at the 2- and 4-positions can be varied. ontosight.aiontosight.ai

Ring transformation reactions, such as the thermolytic conversion to thiadiazines, open up pathways to different heterocyclic cores. tandfonline.com The ability to use the oxathiazine ring as a precursor for other ring systems significantly enhances its utility in creating scaffold diversity for applications in areas like medicinal chemistry. ontosight.airug.nl

| Strategy | Example Modification | Resulting Scaffold | Reference(s) |

| Phenyl Ring Substitution | Nitration, Halogenation, etc. | Substituted 4-phenyl-6H-1,3,5-oxathiazines | |

| C2-Position Substitution | Introduction of an alkyl group | 2-Alkyl-4-phenyl-6H-1,3,5-oxathiazines | ontosight.ai |

| C4-Position Substitution | Variation of the aryl group | 4-Aryl-6H-1,3,5-oxathiazines | ontosight.ai |

| Ring Transformation | Thermolysis | 3,4-Dihydro-2H-1,3,5-thiadiazines | tandfonline.com |

Advanced Spectroscopic Characterization and Structural Analysis of 4 Phenyl 6h 1,3,5 Oxathiazine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural analysis of 4-Phenyl-6H-1,3,5-oxathiazine derivatives, offering deep insights into the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in identifying the chemical environments of the hydrogen and carbon atoms within the this compound structure.

In ¹H NMR spectra of related benzoxathiazine 2,2-dioxides, the proton on the nitrogen atom typically appears as a singlet at a downfield chemical shift, for instance, around δ 10.95 ppm in DMSO-d6. rsc.org The aromatic protons of the phenyl group exhibit complex multiplet patterns in the region of δ 7.0-8.5 ppm, with their exact shifts and coupling constants influenced by the substitution pattern on the phenyl ring. rsc.org For example, in a 4-chloroaniline (B138754) substituted derivative, the aromatic protons appear as multiplets and doublets of doublets between δ 7.50 and 8.31 ppm. rsc.org

¹³C NMR spectra provide complementary information. The carbon atom of the C=N bond in the oxathiazine ring is typically observed in the downfield region of the spectrum. For instance, in a series of benzo[e] rsc.orgrsc.orgrsc.orgoxathiazine 2,2-dioxides, the carbon of the C=N group is found around δ 153-163 ppm. rsc.org The carbons of the phenyl ring resonate in the aromatic region (δ 110-140 ppm), with their specific shifts being sensitive to the electronic effects of any substituents. rsc.org For example, the carbon bearing the phenyl group in a related imidazo[1,5-c] rsc.orgrsc.orgrsc.orgoxathiazine derivative appears at δ 144.05 ppm. rsc.org The methylene (B1212753) protons of the oxathiazine ring typically show distinct signals, which can be further analyzed for their connectivity.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a this compound Analog

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.25-7.31 (m) | 126.7-129.4 |

| CH₂ (Oxathiazine) | 3.93-4.94 (m) | 54.4-65.9 |

| C=N | - | ~150 |

| C-Phenyl | - | ~145 |

Note: Data is compiled from analogous structures and serves as a representative example. rsc.org Actual shifts can vary based on substituents and solvent.

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These techniques are crucial for confirming the assembly of the 4-phenyl and the 6H-1,3,5-oxathiazine rings and for establishing the position of substituents.

Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can be utilized to probe the spatial proximity of protons, which is invaluable for determining the stereochemistry of the molecule, particularly the conformation of the oxathiazine ring. The six-membered oxathiazine ring is known to adopt a chair conformation in some derivatives. thieme-connect.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides critical information about the functional groups present in this compound and its analogs.

The IR spectra of related oxathiazine derivatives typically show characteristic absorption bands. ontosight.ai The C=N stretching vibration is expected to appear in the region of 1600-1650 cm⁻¹. researchgate.net The C-O-C stretching vibrations of the oxathiazine ring would likely produce strong bands in the 1200-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the corresponding C=C stretching vibrations of the phenyl ring appear in the 1600-1450 cm⁻¹ range. researchgate.net In sulfonated derivatives like benzoxathiazine-2,2-dioxides, the symmetric and asymmetric stretching vibrations of the SO₂ group give rise to very strong bands around 1350 cm⁻¹ and 1180 cm⁻¹, respectively.

Raman spectroscopy offers complementary data. The breathing vibration of the 1,2,4-triazine (B1199460) ring in related compounds gives a strong Raman band near 770 cm⁻¹, and a similar characteristic band could be expected for the oxathiazine ring. nih.gov Aromatic ring vibrations are also readily observed in the Raman spectra.

Table 2: Key IR and Raman Vibrational Frequencies for this compound Derivatives

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | ~3050 | ~3050 |

| C=N Stretch | ~1630 | ~1630 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C-O-C Stretch | 1200-1000 | - |

| Ring Breathing | - | ~770 |

Note: Frequencies are approximate and can be influenced by the molecular environment and substitution. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound compounds, as well as for gaining insights into their structural features through fragmentation analysis. ontosight.ai

The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. For the parent this compound (C₉H₉NOS), the expected monoisotopic mass is approximately 179.04 g/mol . uni.lu The fragmentation pattern observed in the mass spectrum can reveal characteristic losses of small molecules or radicals, aiding in the structural confirmation. For instance, the cleavage of the oxathiazine ring can lead to fragments corresponding to the phenyl-containing moiety and the heterocyclic part.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments. rsc.orgnih.gov This is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions. For example, HRMS analysis of a related chloro-substituted benzoxathiazine derivative showed the [M+Na]⁺ ion at m/z 330.9916, which is consistent with the calculated value of 330.9915 for C₁₃H₉ClNaN₂O₃S. rsc.org

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 180.04776 |

| [M+Na]⁺ | 202.02970 |

| [M-H]⁻ | 178.03320 |

Data sourced from PubChem. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides information about the extent of conjugation. The this compound system, containing a phenyl group conjugated with a C=N bond, is expected to exhibit characteristic UV absorptions.

The spectrum would likely show π → π* transitions associated with the aromatic phenyl ring and the C=N chromophore. The position of the absorption maxima (λ_max) can be influenced by the solvent polarity and the presence of substituents on the phenyl ring. For instance, related pyrazolo[3,4-f] rsc.orgrsc.orgrsc.orgsemanticscholar.orgtrithiazepine derivatives exhibit absorption maxima in the range of 300-415 nm. acs.org Analysis of the UV-Vis spectrum can provide qualitative insights into the electronic structure and the degree of electronic communication between the phenyl ring and the oxathiazine heterocycle.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

While X-ray crystallography provides the most definitive structural data, a comprehensive search of the current scientific literature and crystallographic databases did not yield a specific, publicly available crystal structure for the parent compound, this compound. The synthesis of various 6H-1,3,5-oxathiazines has been reported, but detailed crystallographic analysis for the title compound is not presently in the public domain.

However, to illustrate the power and the type of data obtained from such an analysis, the crystallographic data of a related derivative, 6-Chloro-4,5-diethyl-1,2,3-oxathiazine 2,2-dioxide, can be examined. Though this compound belongs to a different isomeric class (1,2,3-oxathiazine) and has different substituents, the principles of structural elucidation remain the same and provide a valuable example of the detailed information that can be obtained. A study on this compound revealed a novel six-membered ring containing three adjacent heteroatoms (O, S, and N).

Should a single crystal of this compound be subjected to X-ray diffraction analysis, a wealth of structural information would be generated. This would include the precise measurement of all bond lengths and angles within the molecule, the determination of the puckering parameters of the 1,3,5-oxathiazine ring, and the torsional angles describing the orientation of the phenyl substituent relative to the heterocyclic ring. This data would be invaluable for understanding the molecule's intrinsic stereoelectronic properties and for validating computational models.

The expected output from such an analysis would typically be presented in a series of tables, as illustrated by the hypothetical data table below, which outlines the kind of parameters that would be determined.

Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only and does not represent published data)

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | [Value] |

| Calculated Density (g/cm³) | [Value] |

| R-factor (%) | [Value] |

Hypothetical Selected Bond Lengths and Angles for this compound (Note: This table is for illustrative purposes only and does not represent published data)

| Bond | Length (Å) | Angle | Angle (°) |

| S(1)-C(2) | [Value] | C(6)-S(1)-C(2) | [Value] |

| C(2)-N(3) | [Value] | S(1)-C(2)-N(3) | [Value] |

| N(3)-C(4) | [Value] | C(2)-N(3)-C(4) | [Value] |

| C(4)-O(5) | [Value] | N(3)-C(4)-O(5) | [Value] |

| O(5)-C(6) | [Value] | C(4)-O(5)-C(6) | [Value] |

| C(6)-S(1) | [Value] | O(5)-C(6)-S(1) | [Value] |

| C(2)-C(phenyl) | [Value] | N(3)-C(2)-C(phenyl) | [Value] |

The acquisition of such data for this compound would be a significant contribution to the understanding of this heterocyclic system, providing a solid foundation for further research into its chemical reactivity and potential applications.

Computational and Theoretical Investigations of 1,3,5 Oxathiazine Systems

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. For 4-Phenyl-6H-1,3,5-oxathiazine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. researchgate.netnih.gov This process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure.

Table 1: Representative DFT-Calculated Structural Parameters for a 1,3,5-Oxathiazine Ring This table is illustrative and does not represent experimentally verified data for this compound.

| Parameter | Atoms Involved | Typical Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-S | ~1.85 Å |

| Bond Length | C-O | ~1.43 Å |

| Bond Length | C=N | ~1.28 Å |

| Bond Length | C-N | ~1.47 Å |

| Bond Angle | O-C-S | ~112° |

| Bond Angle | C-N-C | ~118° |

| Dihedral Angle | S-C-O-C | ~55° (indicative of ring puckering) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap suggests the molecule is more reactive. nih.govresearchgate.net DFT calculations are commonly employed to compute the energies of these orbitals. researchgate.net For example, a computational study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) calculated the HOMO-LUMO gap to be 4.4815 eV, indicating good kinetic stability. researchgate.net Similar analyses for 1,3,5-oxathiazine derivatives provide insights into their potential reactivity in various chemical reactions. whiterose.ac.uk

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data This table presents example values based on related heterocyclic compounds to illustrate the concept.

| Parameter | Description | Example Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (HOMO-LUMO Gap) | Energy difference (ELUMO - EHOMO) | 4.0 to 5.0 |

Aromaticity Assessment of the 1,3,5-Oxathiazine Ring System (e.g., NICS, S-NICS)

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. youtube.com NICS values are typically calculated at the geometric center of a ring (NICS(0)) or at a point above the ring plane (e.g., NICS(1)). nih.gov Highly negative NICS values are indicative of aromatic character, values near zero suggest non-aromaticity, and positive values indicate anti-aromaticity. youtube.com More advanced methods like NICS(0)πzz, which isolates the contribution from π-electrons to the out-of-plane magnetic shielding tensor, can provide a more robust measure. nih.gov

For this compound, the molecule contains two distinct ring systems: the phenyl group and the 6H-1,3,5-oxathiazine ring. The phenyl group is a classic aromatic system and would exhibit a strongly negative NICS value. In contrast, the 6H-1,3,5-oxathiazine ring is saturated, containing sp³-hybridized carbon and heteroatoms, and lacks a continuous cycle of p-orbitals. Therefore, it is expected to be non-aromatic, with a NICS value close to zero, similar to other saturated rings like cyclohexane. nih.gov No specific NICS studies on the 1,3,5-oxathiazine ring are available in the searched literature, but the expected values can be inferred based on its fundamental structure.

Table 3: Typical NICS(1) Values for Reference Ring Systems This table provides reference values to contextualize the expected aromaticity of the rings in this compound.

| Ring System | Character | Typical NICS(1) Value (ppm) |

|---|---|---|

| Benzene | Aromatic | -8 to -11 |

| Cyclohexane (Chair) | Non-aromatic | -1 to -3 |

| Phenyl ring (in target molecule) | Expected: Aromatic | ~ -10 |

| 6H-1,3,5-Oxathiazine ring (in target molecule) | Expected: Non-aromatic | ~ 0 |

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its behavior over time. scispace.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the environment (like a solvent or a biological receptor). scispace.comresearchgate.net

For this compound, MD simulations would be valuable for understanding the conformational dynamics of the six-membered heterocyclic ring. Saturated six-membered rings like this can exist in various conformations, such as chair, boat, and twist-boat forms. molinstincts.com Conformational analysis of related 1,3,5-dithiazinane systems has been performed using DFT and NMR experiments to determine preferred conformations. molinstincts.com An MD simulation would track the transitions between these states and determine their relative populations. Key metrics from an MD simulation include the Root-Mean-Square Deviation (RMSD), which measures the stability of the simulation, and the Root-Mean-Square Fluctuation (RMSF), which indicates the flexibility of specific atoms or regions of the molecule. scispace.com For instance, MD simulations on spiro[indene-2,2'- nih.govwhiterose.ac.ukresearchgate.netoxathiazine] derivatives were run for 100 ns to study their binding stability with DNA. semanticscholar.org

Table 4: Key Terms in Molecular Dynamics (MD) Simulations

| Term | Definition | Application to this compound |

|---|---|---|

| Conformational Analysis | Study of the different spatial arrangements (conformations) of a molecule and their energies. | Determining the preferred chair, boat, or twist conformations of the oxathiazine ring. |

| Root-Mean-Square Deviation (RMSD) | The average distance between the atoms of superimposed protein or molecule at different time points. | To assess if the molecule's overall structure is stable during the simulation. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position over the course of the simulation. | To identify which parts of the molecule are most flexible, e.g., the phenyl group rotation or ring puckering. |

| Force Field | A set of parameters and equations used to describe the potential energy of a system of particles. | The mathematical model used to calculate the forces between atoms during the simulation. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Synthetic Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with a specific physical or chemical property. acs.org In the context of synthetic design, a QSPR model could be developed to predict properties relevant to a chemical reaction, such as reaction yield, rate constant, or product stability, based on calculated molecular descriptors of the reactants.

Although no specific QSPR models for the synthetic design of this compound were identified in the literature search, the methodology is broadly applicable. The process would involve synthesizing a library of related 1,3,5-oxathiazine derivatives, experimentally measuring a target property (e.g., yield), calculating a wide range of molecular descriptors (e.g., steric, electronic, topological) for each derivative, and then using statistical methods to build a regression model. Such a model could then be used to predict the synthetic outcome for new, unsynthesized derivatives, thereby guiding the choice of reactants to maximize yield or achieve a desired property, accelerating the optimization of synthetic protocols. acs.org Related techniques like 3D-QSAR have been used to model the biological activity of inhibitors targeting various enzymes. mdpi.com

Table 5: General Steps for Developing a QSPR Model for Synthetic Design

| Step | Description |

|---|---|

| 1. Data Set Selection | Synthesize or assemble a diverse set of 1,3,5-oxathiazine analogues and measure the target property (e.g., reaction yield). |

| 2. Descriptor Calculation | For each molecule, calculate a variety of theoretical molecular descriptors (e.g., electronic, topological, quantum-chemical). |

| 3. Model Building | Use statistical methods (e.g., multiple linear regression, machine learning) to find a mathematical equation linking descriptors to the property. |

| 4. Model Validation | Assess the statistical significance and predictive power of the model using internal (cross-validation) and external test sets. |

| 5. Application | Use the validated model to predict the property for new, virtual compounds to prioritize synthetic efforts. |

Mechanistic Insights from Computational Studies of Reaction Pathways

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and calculate activation energies, providing a detailed picture of how reactants are converted into products. d-nb.info DFT calculations are frequently used for this purpose. d-nb.info

For the synthesis of heterocyclic systems similar to 1,3,5-oxathiazine, computational studies have provided crucial mechanistic insights. For instance, in the hetero-Diels-Alder synthesis of 1,5,2-oxathiazines and 1,3,4-thiadiazines, DFT calculations revealed that the high regioselectivity observed experimentally was due to kinetic control. d-nb.inforsc.org The calculations showed that the transition state leading to the observed product had a significantly lower activation energy than the transition state for the formation of other possible isomers. d-nb.info

A plausible synthetic route to this compound could involve a multicomponent condensation or a cycloaddition reaction. researchgate.net A computational study of such a reaction would involve:

Proposing several possible reaction pathways.

Using DFT to locate the geometries and energies of all reactants, intermediates, transition states, and products for each pathway.

Calculating the activation barriers (the energy difference between the reactant and the transition state).

The pathway with the lowest activation barrier is identified as the most probable mechanism.

This approach not only explains experimental observations like stereoselectivity and regioselectivity but also helps in optimizing reaction conditions to favor the desired product. d-nb.inforesearchgate.net

Broader Academic Applications and Future Research Directions in Oxathiazine Chemistry

1,3,5-Oxathiazine as a Versatile Synthon in Complex Molecule Synthesis

The 1,3,5-oxathiazine core is increasingly recognized as a valuable building block, or synthon, in organic synthesis. Its utility stems from its inherent reactivity, which allows for its transformation into other complex molecular structures.

One key application involves the use of N-(hydroxymethyl)thioamides as precursors for the synthesis of 6H-1,3,5-oxathiazine derivatives. researchgate.net These thioamides can be used as bidentate ligands or as thioamidoalkylating agents, highlighting their versatility in constructing more elaborate molecules. researchgate.net

Furthermore, the 1,3,5-oxathiazine ring itself can undergo specific ring-transformation reactions. For instance, the thermal cycloreversion of 6H-1,3,5-oxathiazine S-oxides has been reported as a method to generate 1,2,4-thiadiazoles. nih.gov This transformation underscores the potential of the oxathiazine ring to serve as a masked synthon for other heterocyclic systems, providing a strategic advantage in multistep synthetic sequences. The ability to construct the oxathiazine ring and then convert it into a different scaffold opens up new pathways for creating molecular diversity.

Development of Novel Heterocyclic Scaffolds Incorporating the Oxathiazine Motif

A significant direction in contemporary medicinal chemistry is the creation of novel molecular scaffolds to explore new areas of chemical space and identify new bioactive compounds. nih.govnih.govrsc.org The 1,3,5-oxathiazine motif is an attractive core for designing such scaffolds due to its unique three-dimensional structure.

A prominent example is the synthesis of novel spirocyclic systems. Researchers have developed an efficient one-pot, three-component condensation method to produce spiro[indene-2,2'- researchgate.netontosight.airesearchgate.netoxathiazine]-1,3-diones. researchgate.netresearchgate.net This reaction combines ninhydrin, isothiocyanates, and a guanidine (B92328) catalyst in water, demonstrating a green chemistry approach to complex scaffold synthesis. researchgate.net These spirocyclic compounds, which feature a rigid structure with a chiral spiro-carbon, are of interest for their potential interactions with biological macromolecules like DNA. researchgate.nettandfonline.com

Another strategy involves fusing the oxathiazine ring with other heterocyclic systems to create hybrid molecules. Although demonstrated with the 1,2,3-oxathiazine isomer, the concept of annelating an oxathiazine core with a quinolone nucleus to form 1,2,3-oxathiazino[5,6-c]quinolin-5(6H)one-2,2-dioxide analogues showcases a powerful design strategy. researchgate.netresearchgate.net This approach aims to combine the properties of both ring systems to potentially achieve enhanced or novel biological activities. researchgate.net Adapting this strategy to the 1,3,5-oxathiazine ring could yield a new class of fused heterocyclic scaffolds with unexplored potential.

Integration with Flow Chemistry and Automated Synthesis Paradigms

Modern drug discovery and materials science demand the rapid synthesis and screening of large numbers of compounds. fortunejournals.com Flow chemistry, which involves performing reactions in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in this regard, including improved safety, efficiency, and scalability. nih.gov

While the application of flow chemistry specifically to 4-Phenyl-6H-1,3,5-oxathiazine has not been extensively documented, its successful implementation for the synthesis of other heterocycles, such as 1,3,4-oxadiazoles, provides a strong precedent. nih.gov A reported flow process for oxadiazoles (B1248032) achieved high yields with short residence times and integrated in-line extraction and purification steps. nih.gov

Adapting such methodologies to 1,3,5-oxathiazine synthesis could enable the creation of large combinatorial libraries based on the this compound scaffold. An automated flow synthesis platform could systematically vary the substituents on the phenyl ring and at other positions of the oxathiazine core, rapidly generating a diverse set of analogues for high-throughput screening. This approach would accelerate the exploration of structure-activity relationships and the discovery of new functional molecules. fortunejournals.com

Exploration of New Catalytic Systems for Oxathiazine Functionalization

The development of new catalytic methods is crucial for efficiently modifying and functionalizing heterocyclic cores like oxathiazine. Research into related oxathiazine isomers highlights several promising catalytic strategies that could be adapted for the 1,3,5-oxathiazine system.

C-H Functionalization: A significant challenge in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. A manganese-based catalyst, [Mn(tBuPc)], has been shown to be effective for the amination of various C(sp3)-H bonds in substrates containing a related oxathiazinane dioxide ring. google.com This type of catalyst demonstrates a unique balance of reactivity and selectivity, capable of functionalizing even strong aliphatic C-H bonds. researchgate.netgoogle.com

Palladium-Catalyzed Cycloadditions: Palladium catalysis is a cornerstone of modern cross-coupling and cycloaddition chemistry. Pd-catalyzed [3+2] cycloaddition reactions have been used with benzo[e] researchgate.netontosight.aigoogle.comoxathiazine 2,2-dioxide derivatives to synthesize highly functionalized cyclopentanes. researchgate.net

Electrocatalysis and Photocatalysis: Emerging synthetic methods that use electricity or light to drive reactions offer green and efficient alternatives to traditional reagents. An electrocatalytic decarboxylative annulation has been developed for benzo[e] researchgate.netontosight.aigoogle.com-oxathiazine-2,2-dioxides. researchgate.net Similarly, visible-light-induced strategies have been used to construct aroylated heterocycles, including modifications of these oxathiazine derivatives. rsc.org

The application of these advanced catalytic systems to this compound could provide powerful tools for its late-stage functionalization, allowing for the precise introduction of new chemical groups to fine-tune its properties.

Unexplored Reactivity Patterns and Synthetic Challenges

Despite progress, the chemical reactivity of the 1,3,5-oxathiazine ring is not fully understood, presenting both challenges and opportunities for future research.

One area of exploration is its behavior in cycloaddition reactions. The hetero-Diels-Alder reaction, for example, has been used to synthesize 4H-1,5,2-oxathiazines with complete regioselectivity by reacting α-nitrosoalkenes with thioketones. uzh.ch Investigating analogous [4+2] cycloadditions where the 1,3,5-oxathiazine ring acts as either the diene or dienophile component could lead to novel synthetic transformations.

The stability of the oxathiazine ring itself is a key consideration. The stability of related 1,5,2-oxathiazines has been shown to depend heavily on the nature of their substituents. uzh.ch For this compound, a primary synthetic challenge is to develop methods that allow for regioselective functionalization without compromising the integrity of the heterocyclic core. For instance, the electrophilic and nucleophilic sites within the ring need to be mapped to predict its reactivity towards various reagents. As mentioned, thermal reactions can lead to ring conversion, a reactivity pattern that could be either synthetically useful or a limiting factor depending on the desired outcome. nih.gov

Further research is needed to systematically explore these reactivity patterns and overcome the associated synthetic hurdles, which will be critical for unlocking the full synthetic utility of this compound class.

Data Tables

Table 1: Summary of Future Research Directions and Applications

| Section | Research Direction | Key Application / Method | Relevant Compound Class |

|---|---|---|---|

| 7.1 | Versatile Synthon | Thermal cycloreversion to form other heterocycles. nih.gov | 6H-1,3,5-Oxathiazine S-oxides |

| 7.2 | Novel Scaffolds | One-pot, three-component synthesis of spirocycles. researchgate.net | Spiro[indene-2,2'- researchgate.netontosight.airesearchgate.netoxathiazine]-1,3-diones |

| 7.3 | Automated Synthesis | Integration with continuous flow platforms for library synthesis. nih.gov | 1,3,5-Oxathiazines |

| 7.4 | New Catalysis | Electrocatalytic and photocatalytic functionalization. researchgate.netrsc.org | Benzo[e] researchgate.netontosight.aigoogle.comoxathiazine-2,2-dioxides |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6H-1,3,5-Oxathiazine |

| 1,2,4-Thiadiazole |

| N-(hydroxymethyl)thioamide |

| Spiro[indene-2,2'- researchgate.netontosight.airesearchgate.netoxathiazine]-1,3-dione |

| Ninhydrin |

| Isothiocyanate |

| 1,2,3-Oxathiazino[5,6-c]quinolin-5(6H)one-2,2-dioxide |

| 1,3,4-Oxadiazole |

| Benzo[e] researchgate.netontosight.aigoogle.comoxathiazine 2,2-dioxide |

| 4H-1,5,2-Oxathiazine |

| α-Nitrosoalkene |

| Thioketone |

| Chlorosulfonyl isocyanate |

| 3-Formyl-4-hydroxy quinolin-2-one |

| Thioacetamide (B46855) |

| Thiourea (B124793) |

| Pivaldehyde |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.